1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2O It is a piperidine derivative, where the piperidine ring is substituted with a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine typically involves the reaction of piperidine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of tetrahydro-2H-pyran-4-ylmethyl chloride as a starting material, which reacts with piperidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as a κ-opioid receptor antagonist, where it binds to the receptor and inhibits its activity. This interaction can modulate various physiological processes, including pain perception and mood regulation .
Comparison with Similar Compounds
Similar Compounds
- **1-(Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine
- **1-(Pyridin-3-yl)piperidin-4-ol hydrochloride
- **4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
Uniqueness
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yl group provides steric and electronic effects that influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(oxan-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWWTCNTUFKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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